Cas no 932741-19-0 (Propargyl-PEG3-amine)

Propargyl-PEG3-amine structure
Propargyl-PEG3-amine structure
Produktname:Propargyl-PEG3-amine
CAS-Nr.:932741-19-0
MF:C9H17NO3
MW:187.236182928085
MDL:MFCD20720810
CID:4660099
PubChem ID:57871953

Propargyl-PEG3-amine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Propargyl-PEG3-amine
    • Propargyl-PEG3-N3
    • Propyne-PEG3-NH2
    • 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanamine
    • Ethanamine, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-
    • Propyne-PEG3-amine
    • Propargyl-PEG3-NH2
    • 2-[2-[2-(prop-2-ynyloxy)ethoxy]ethoxy]ethanamine
    • 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)prop-1-yne
    • 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine (ACI)
    • 932741-19-0
    • SY273036
    • HC inverted exclamation markOC-CH2-PEG3-NH2
    • MFCD20720810
    • DB-163690
    • AKOS040743800
    • Alkyne-PEG3-amine
    • C90692
    • HY-140033
    • BS-33229
    • SCHEMBL4122804
    • EN300-1602486
    • 2-[2-[2-(2-Propyn-1-yloxy)ethoxy]ethoxy]ethanamine
    • Alkyne-PEG3-NH2
    • R01-0251
    • BP-21683
    • MREICTHRFCQNJR-UHFFFAOYSA-N
    • CS-0114325
    • Alkyne-PEG3-N3
    • 932741-18-9
    • LCZC2646
    • 3-{2-[2-(2-AMINOETHOXY)ETHOXY]ETHOXY}PROP-1-YNE
    • MDL: MFCD20720810
    • Inchi: 1S/C9H17NO3/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1H,3-10H2
    • InChI-Schlüssel: MREICTHRFCQNJR-UHFFFAOYSA-N
    • Lächelt: O(CCOCC#C)CCOCCN

Berechnete Eigenschaften

  • Genaue Masse: 187.12084340 g/mol
  • Monoisotopenmasse: 187.12084340 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 13
  • Anzahl drehbarer Bindungen: 9
  • Komplexität: 141
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 53.7
  • Molekulargewicht: 187.24
  • XLogP3: -1

Experimentelle Eigenschaften

  • Dichte: 1.0±0.1 g/cm3
  • Siedepunkt: 267.4±25.0 °C at 760 mmHg
  • Flammpunkt: 114.0±16.8 °C
  • Dampfdruck: 0.0±0.5 mmHg at 25°C

Propargyl-PEG3-amine Sicherheitsinformationen

Propargyl-PEG3-amine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1184965-1g
Propargyl-PEG3-amine
932741-19-0 98%
1g
¥567.00 2024-04-24
Chemenu
CM340080-1g
Propargyl-PEG3-amine
932741-19-0 95%+
1g
$*** 2023-05-29
eNovation Chemicals LLC
Y1054439-5g
Propargyl-peg3-amine
932741-19-0 97%
5g
$240 2024-06-06
MedChemExpress
HY-140033-50mg
Propargyl-PEG3-amine
932741-19-0 ≥98.0%
50mg
¥100 2024-07-20
eNovation Chemicals LLC
Y1054439-1g
Propargyl-peg3-amine
932741-19-0 97%
1g
$95 2024-06-06
Bestfluorodrug
YFL00286-5.0g
2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethan-1-amine
932741-19-0 97%
5.0g
¥4630 2023-01-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P43480-250mg
PRopargyl-PEG3-amine
932741-19-0 97%
250mg
¥184.0 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1184965-250mg
Propargyl-PEG3-amine
932741-19-0 98%
250mg
¥248.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P43480-1g
PRopargyl-PEG3-amine
932741-19-0 97%
1g
¥362.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P43480-100mg
PRopargyl-PEG3-amine
932741-19-0 97%
100mg
¥137.0 2024-07-19

Propargyl-PEG3-amine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  1 h, rt
Referenz
Preparation of heterocyclic compounds as EGFR proteolysis targeting chimeric molecules and associated methods of use
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  overnight, 45 °C
Referenz
Structure-Based Tetravalent Zanamivir with Potent Inhibitory Activity against Drug-Resistant Influenza Viruses
Fu, Lifeng; Bi, Yuhai; Wu, Yan; Zhang, Shanshan; Qi, Jianxun; et al, Journal of Medicinal Chemistry, 2016, 59(13), 6303-6312

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
Referenz
Functional PLA-PEG copolymers, the nanoparticles thereof, their preparation and use for targeted drug delivery and imaging
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Trimethylphosphine Solvents: Tetrahydrofuran ,  Water
Referenz
Synthesis of Novel Glycolipid Agonists of the Protein CD1d
Garcia Diaz, Yoel Ruslan, 2010, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ,  Tetrahydrofuran ,  Water ;  rt
Referenz
Design and synthesis of protoporphyrin IX/vitamin B12 molecular hybrids via CuAAC reaction
Loska, Rafal; Janiga, Anita; Gryko, Dorota, Journal of Porphyrins and Phthalocyanines, 2013, 17(1-2), 104-117

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Potassium phthalimide Catalysts: Potassium iodide Solvents: Ethanol ,  Dimethylformamide ;  overnight, 110 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  overnight, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  45 min, reflux
1.4 Reagents: Sodium hydroxide ;  pH 12
Referenz
18F-Radiolabeling, Preliminary Evaluation of Folate-pHPMA Conjugates via PET
Schieferstein, Hanno; Kelsch, Annette; Reibel, Achim; Koynov, Kaloian; Barz, Matthias; et al, Macromolecular Bioscience, 2014, 14(10), 1396-1405

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referenz
Ligand-drug conjugate including linker having tris structure
, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water ;  36 h, rt
Referenz
Construction of di-scFv through a trivalent alkyne-azide 1,3-dipolar cycloaddition
Natarajan, Arutselvan; Du, Wenjun; Xiong, Cheng-Yi; DeNardo, Gerald L.; DeNardo, Sally J.; et al, Chemical Communications (Cambridge, 2007, (7), 695-697

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Antibody drug conjugates comprising toxins with polar groups and uses thereof
, United States, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  2.5 h, rt; rt → 30 °C; overnight, 30 °C
1.2 Reagents: Water ;  25 h, 30 °C
Referenz
Photo-Click Immobilization of Carbohydrates on Polymeric Surfaces: A Quick Method to Functionalize Surfaces for Biomolecular Recognition Studies
Norberg, Oscar; Deng, Lingquan; Yan, Mingdi; Ramstroem, Olof, Bioconjugate Chemistry, 2009, 20(12), 2364-2370

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  5 min, rt; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Preparation of protein-active conjugates, especially drug-prenylated antibody conjugates, useful in the treatment of neoplasm and in the delivery to cancer target cells
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Solvents: Water ;  12 h, rt
Referenz
Preparation of nitriles such as 3-arylacrylonitrile and 3-heteroarylacrylonitrile derivatives as amyloid targeting agents and methods of using them for detection or treatment of diseases associated with an amyloid or amyloid like proteins
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  15 min, rt
1.2 Solvents: Water ;  overnight, rt → 50 °C
Referenz
Triazole substituted imidazoquinolines, conjugates thereof as immune response modifiers and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine ,  Hydrochloric acid Solvents: Diethyl ether ,  Ethyl acetate ,  Water ;  overnight, 0 °C → rt
Referenz
Compositions and methods for preparation of drug-antibody conjugates for cancer treatment
, World Intellectual Property Organization, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
H-Rubies, a new family of red emitting fluorescent pH sensors for living cells
Despras, Guillaume; Zamaleeva, Alsu I.; Dardevet, Lucie; Tisseyre, Celine; Magalhaes, Joao Gamelas; et al, Chemical Science, 2015, 6(10), 5928-5937

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  48 d, rt
1.2 Reagents: Water ;  48 h, rt
Referenz
A Modular Approach to Triazole-Containing Chemical Inducers of Dimerization for Yeast Three-Hybrid Screening
Tran, Fanny; Odell, Anahi V.; Ward, Gary E.; Westwood, Nicholas J., Molecules, 2013, 18(9), 11639-11657

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referenz
Preparation of pyrrolobenzodiazepine dimer precursor and ligand-linker conjugate compound thereof for treatment of proliferative disorder
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  3.5 h, rt
Referenz
Glycosylated polypeptide and its preparing method and application
, China, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
Referenz
A MedChem toolbox for cereblon-directed PROTACs
Steinebach, Christian; Sosic, Izidor; Lindner, Stefanie; Bricelj, Alesa; Kohl, Franziska; et al, MedChemComm, 2019, 10(6), 1037-1041

Propargyl-PEG3-amine Raw materials

Propargyl-PEG3-amine Preparation Products

Propargyl-PEG3-amine Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:932741-19-0)Propargyl-PEG3-amine
A945779
Reinheit:99%/99%
Menge:5g/25g
Preis ($):364.0/1273.0